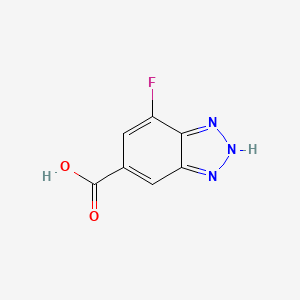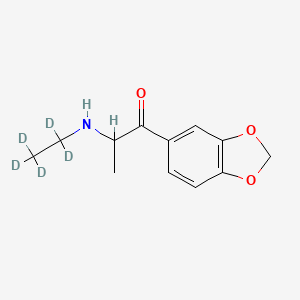
Ethylone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylone-d5, also known as 3,4-methylenedioxy-N-ethylcathinone-d5, is a deuterated analog of ethylone. It is a synthetic cathinone belonging to the amphetamine and cathinone classes. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of ethylone in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylone-d5 typically involves the deuteration of ethylone. The process begins with the synthesis of ethylone, which is achieved through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents such as deuterated ethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography to remove any impurities .
化学反应分析
Types of Reactions
Ethylone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives .
科学研究应用
Ethylone-d5 is widely used in scientific research, particularly in the fields of:
作用机制
Ethylone-d5 exerts its effects by interacting with neurotransmitter transporters in the brain. It primarily targets the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects .
相似化合物的比较
Ethylone-d5 is compared with other synthetic cathinones such as:
Methylone: Similar in structure but with a methyl group instead of an ethyl group.
Butylone: Contains a butyl group instead of an ethyl group.
N-ethylpentylone: Features a pentyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances its stability and allows for precise quantification in various analytical techniques .
属性
CAS 编号 |
1246820-59-6 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3/i1D3,3D2 |
InChI 键 |
MJEMIOXXNCZZFK-WNWXXORZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


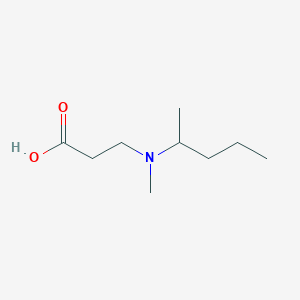
![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

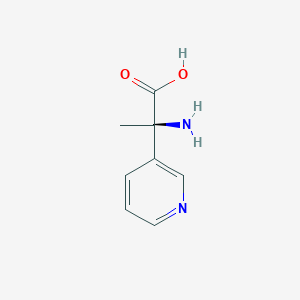

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
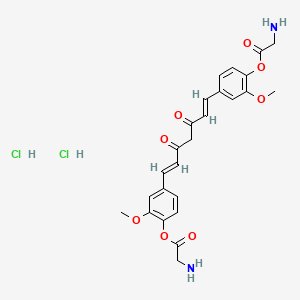
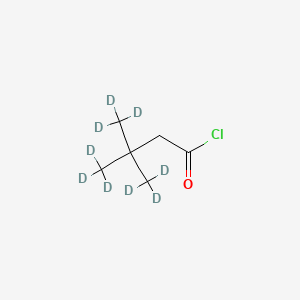
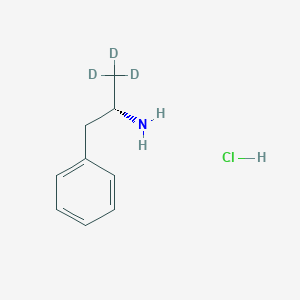
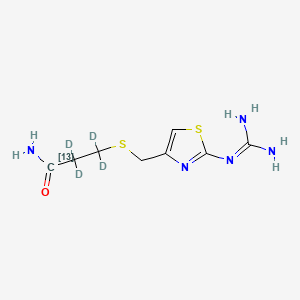
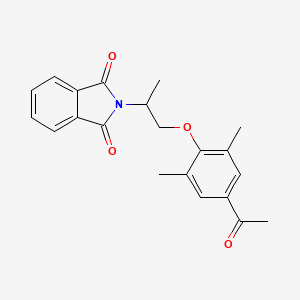
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
